5-Methoxy-3,4-dihydroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXVCRBLRRQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxy 3,4 Dihydroisoquinoline and Its Derivatives
Classical and Contemporary Approaches to the 3,4-Dihydroisoquinoline (B110456) Core
The synthesis of the 3,4-dihydroisoquinoline scaffold, the central structural element of the target compound, has historically relied on several name reactions. These methods, while foundational, have been continuously refined to improve yields, expand substrate scope, and enhance reaction conditions.
Bischler-Napieralski Reaction and Modern Adaptations
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganicreactions.org It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically promoted by a dehydrating acid catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds via the cyclization of the amide, which is activated by the catalyst.
The mechanism is generally believed to involve a highly electrophilic nitrilium ion intermediate, which is formed after the amide oxygen is converted into a good leaving group by the acidic reagent. wikipedia.orgorganic-chemistry.org This intermediate then undergoes an intramolecular cyclization onto the electron-rich aromatic ring, followed by rearomatization to yield the final 3,4-dihydroisoquinoline product. For this reason, the reaction is most effective when the aromatic ring of the β-arylethylamide contains electron-donating groups. organic-chemistry.org
Classical conditions involve strong dehydrating agents and high temperatures. organicreactions.org However, contemporary adaptations have introduced milder and more efficient protocols. These modern methods often lead to higher yields and can be applied to a broader range of substrates. organic-chemistry.org
Interactive Table: Reagents and Conditions for the Bischler-Napieralski Reaction
| Reagent(s) | Conditions | Notes | Source(s) |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | The most common and widely used classical reagent. | wikipedia.orgorganic-chemistry.org |
| Phosphorus pentoxide (P₂O₅) | Refluxing in POCl₃ or other high-boiling solvents | Often used for less reactive substrates lacking activating groups on the benzene (B151609) ring. | wikipedia.orgorganic-chemistry.org |
| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | With 2-chloropyridine, low to ambient temperature | A mild and highly efficient modern method that allows for short reaction times. organic-chemistry.org | organic-chemistry.org |
| Oxalyl chloride / Lewis Acid (e.g., FeCl₃) | Two-step procedure | Avoids the retro-Ritter side reaction, which can be an issue with some substrates. organic-chemistry.org | acs.org |
| Ionic Liquids (e.g., [bmim]PF₆) | 90–100 °C | A "green chemistry" approach that can provide excellent yields and purity without traditional toxic solvents. organic-chemistry.org | organic-chemistry.org |
| Microwave Irradiation | - | Can significantly accelerate the reaction, allowing for rapid library synthesis. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |
Pictet-Spengler Cyclization and its Variants for Isoquinoline (B145761) Scaffold Synthesis
The Pictet-Spengler reaction is another fundamental method for constructing isoquinoline-type structures. wikipedia.org In its classic form, it involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline (B50084). wikipedia.orgnih.gov To obtain the 3,4-dihydroisoquinoline core, a subsequent oxidation step is required.
The reaction is initiated by the formation of a Schiff base (or imine) from the amine and carbonyl compound, which is then protonated by the acid catalyst to form a highly electrophilic iminium ion. wikipedia.org This ion is then attacked by the electron-rich aryl ring in an intramolecular electrophilic substitution to complete the cyclization. wikipedia.org The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-rich systems like indoles or activated phenyl rings react under mild conditions, while less reactive rings require stronger acids and higher temperatures. wikipedia.org
Variants of the Pictet-Spengler reaction have been developed to enhance its utility and scope, including asymmetric versions for producing chiral alkaloids and tandem procedures that combine the cyclization with other transformations. mdpi.comresearchgate.net
Pomeranz-Fritsch Cyclization Considerations
The Pomeranz-Fritsch reaction provides a direct route to fully aromatic isoquinolines, rather than their dihydro or tetrahydro counterparts. wikipedia.orgorganicreactions.org The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com
To utilize this reaction for the synthesis of 5-methoxy-3,4-dihydroisoquinoline, a two-step post-cyclization process would be necessary: first, the formation of the aromatic isoquinoline, followed by a selective reduction of the 1,2-double bond. This multi-step sequence makes the Pomeranz-Fritsch reaction a less direct strategy for accessing the target dihydroisoquinoline core compared to the Bischler-Napieralski reaction.
Modifications to the Pomeranz-Fritsch reaction have been developed. The Bobbitt modification, for instance, involves the hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization, which ultimately yields a 1,2,3,4-tetrahydroisoquinoline. thermofisher.com This, like the Pictet-Spengler reaction, would still require a subsequent oxidation step to arrive at the desired 3,4-dihydroisoquinoline. Therefore, when considering the synthesis of 3,4-dihydroisoquinolines, the Pomeranz-Fritsch reaction is primarily a route to the aromatic precursor.
Targeted Synthesis of this compound and Positional Isomers
The synthesis of the specific target compound, this compound, requires careful consideration of regiochemistry. The placement of the methoxy (B1213986) group at the C5 position is a significant challenge, as electronic factors during cyclization often favor the formation of other isomers.
Strategies for Regioselective Methoxy Group Introduction
The regiochemical outcome of reactions like the Bischler-Napieralski cyclization is dictated by the substitution pattern of the starting β-phenylethylamine. To synthesize a 5-methoxy-substituted dihydroisoquinoline, one must begin with N-acyl-2-(3-methoxyphenyl)ethylamine. However, the cyclization of this precursor presents a classic regioselectivity problem. The methoxy group is an ortho-, para-director. Electrophilic attack can occur at the position ortho to the methoxy group (the C6 position of the phenylethylamine) to yield the desired this compound, or at the position para to the methoxy group (the C2 position of the phenylethylamine) to yield the isomeric 7-methoxy-3,4-dihydroisoquinoline.
Table: Regiochemical Outcomes in Bischler-Napieralski Cyclization
| Starting Material | Cyclization Position | Product | Notes |
|---|---|---|---|
| N-Acyl-2-(3-methoxyphenyl)ethylamine | ortho to -OCH₃ group (C6) | This compound | Kinetically controlled, often sterically hindered. |
| N-Acyl-2-(3-methoxyphenyl)ethylamine | para to -OCH₃ group (C2) | 7-Methoxy-3,4-dihydroisoquinoline | Thermodynamically favored due to electronics and less steric hindrance. |
The para-cyclization leading to the 7-methoxy isomer is generally favored electronically and sterically. Therefore, syntheses often produce a mixture of the 5- and 7-methoxy isomers, which must then be separated. Research has shown that reaction conditions can sometimes influence this ratio. For example, in a related system, the choice of dehydrating agent (POCl₃ versus P₂O₅) was shown to alter the product distribution, suggesting that fine-tuning the reaction parameters can be a strategy to optimize the yield of the desired 5-methoxy isomer. wikipedia.org Ultimately, the primary strategy remains the synthesis of the correct precursor followed by careful management and separation of the resulting regioisomers.
Lithiation-Mediated Cyclization Protocols
To overcome the regioselectivity challenges inherent in classical cyclizations, modern organometallic methods offer a powerful alternative. Lithiation-mediated protocols, particularly those involving directed ortho-metalation, provide a highly regioselective route to substituted isoquinolines.
This strategy involves using a directing group on the precursor molecule to guide a strong base (typically an organolithium reagent like n-butyllithium or sec-butyllithium) to deprotonate a specific, adjacent C-H bond. For the synthesis of a 5-substituted isoquinoline, a suitable benzylamine (B48309) precursor bearing a directing group can be selectively lithiated at the C2 position. This lithiated intermediate can then be trapped with an appropriate electrophile to build the second ring of the isoquinoline core in a subsequent cyclization step.
Another powerful lithiation strategy involves the direct metalation of an existing, protected tetrahydroisoquinoline ring. For example, N-Boc-1,2,3,4-tetrahydroisoquinoline can be deprotonated at the C1 position using n-butyllithium. rsc.orgwhiterose.ac.uk The resulting 1-lithiated intermediate is a potent nucleophile that can be trapped with various electrophiles to install a substituent at the C1 position with high efficiency. rsc.org While this method functionalizes an existing ring, the principles of directed metalation are key to constructing the 5-methoxy-substituted ring system from acyclic precursors in a controlled, regioselective manner. These protocols represent a sophisticated and targeted approach to synthesizing specific positional isomers like this compound, bypassing the mixture-of-isomers problem.
Multi-Component and One-Pot Synthetic Sequences for 3,4-Dihydroisoquinolines
Several one-pot strategies for synthesizing 3,4-dihydroisoquinoline derivatives have been developed. One notable method involves the heterocyclization of an activated arene with an aldehyde and a nitrile in a three-component reaction to form 3,3-dialkyl-3,4-dihydroisoquinolines. researchgate.net Another efficient procedure is the direct conversion of various amides to 3,4-dihydroisoquinoline derivatives through electrophilic activation with trifluoromethanesulfonic anhydride, followed by cyclodehydration. organic-chemistry.org This method is characterized by its mild conditions and short reaction times. organic-chemistry.org
The Bischler-Napieralski reaction, a classical method for synthesizing 3,4-dihydroisoquinolines, has also been adapted for one-pot and microwave-assisted procedures, allowing for the rapid generation of substituted isoquinoline libraries. organic-chemistry.org Furthermore, palladium-catalyzed reactions have been employed to create N-fused isoquinoline derivatives in a one-pot sequence involving the reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N-H containing heterocycles, followed by an intramolecular C-H arylation. rsc.org
Table 1: Examples of Multi-Component and One-Pot Syntheses for Dihydroisoquinoline Scaffolds This table is interactive. You can sort and filter the data.
| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Three-Component Reaction | Activated Arene, Isobutyraldehyde, Nitrile | Not specified | 3,3-Dialkyl-3,4-dihydroisoquinolines | researchgate.net |
| Bischler-Napieralski Type | Phenylethanols, Nitriles | Trifluoromethanesulfonic Anhydride (Tf₂O) | 3,4-Dihydroisoquinolines | organic-chemistry.org |
| Amide Cyclodehydration | N-(2-phenylethyl)acyl amides | Trifluoromethanesulfonic Anhydride, 2-Chloropyridine | 3,4-Dihydroisoquinolines | organic-chemistry.org |
| Palladium-Catalyzed C-H Arylation | 1-Bromo-2-(2,2-difluorovinyl)benzenes, N-H Heterocycles | Palladium Catalyst | N-Fused Isoquinolines | rsc.org |
Stereoselective Synthesis of Chiral 3,4-Dihydroisoquinoline Derivatives
The biological activity of many isoquinoline alkaloids is dependent on their stereochemistry. nih.govresearchgate.net Consequently, the development of stereoselective synthetic methods to produce chiral 3,4-dihydroisoquinoline derivatives with high enantiomeric purity is a major focus of modern organic synthesis. nih.govresearchgate.net Chirality, or the "handedness" of a molecule, arises when a molecule is non-superimposable on its mirror image, often due to the presence of a stereocenter, such as a carbon atom bonded to four different groups. chiralpedia.comschoolwires.net These non-superimposable mirror images are known as enantiomers, and they can have distinct biological effects. chiralpedia.com The primary goal of asymmetric synthesis is to selectively produce one enantiomer over the other. chiralpedia.com
Asymmetric Catalysis in Dihydroisoquinoline Formation
Asymmetric catalysis is a premier strategy for the enantioselective synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org In the context of dihydroisoquinoline synthesis, transition-metal catalyzed asymmetric hydrogenation of the C=N bond is one of the most direct and atom-economical methods. mdpi.com
Ruthenium, rhodium, and iridium complexes featuring chiral diphosphine ligands are commonly employed. mdpi.comresearchgate.net For instance, chiral cationic ruthenium catalysts have been used for the asymmetric hydrogenation of 1-alkyl-3,4-dihydroisoquinolines, yielding 1-alkyl-tetrahydroisoquinolines with excellent yields and high enantiomeric excess (ee). mdpi.com Similarly, iridium-catalyzed asymmetric hydrogenation has proven effective for producing 1-aryl-tetrahydroisoquinolines. mdpi.com Cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands have also enabled the asymmetric synthesis of dihydroisoquinolones from N-chlorobenzamides and various alkenes with high enantioselectivity. organic-chemistry.org
A significant challenge in the hydrogenation of N-heteroaromatics is overcoming the inherent aromatic stability and the potential for catalyst poisoning by either the substrate or the product. mdpi.com The use of additives like Brønsted acids can be crucial for both catalytic activity and stereoselectivity. mdpi.com
Table 2: Asymmetric Catalysis for Chiral Dihydroisoquinoline-Related Scaffolds This table is interactive. You can sort and filter the data.
| Metal Catalyst | Chiral Ligand Type | Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Ruthenium (Ru) | (R,R)-TsDPEN | 1-Alkyl 3,4-DHIQs | 1-Alkyl THIQs | Excellent yields and ee values in ionic liquids. | mdpi.com |
| Cobalt (Co) | Trisubstituted Chiral Cyclopentadienyl | N-Chlorobenzamides, Alkenes | Dihydroisoquinolones | Excellent enantioselectivities via C-H functionalization. | organic-chemistry.org |
| Palladium (Pd) | Xu-Phos | N-Sulfonyl Amides, Boronates | Chiral Disubstituted Dihydroisoquinolinones | Asymmetric Heck/Suzuki domino reaction. | organic-chemistry.org |
| Iridium (Ir) | Chiral Diphosphine Ligands | Isoquinolinium Salts | Tetrahydroisoquinolines | Enhanced reactivity/selectivity with salt formation. | mdpi.com |
Introduction of Chirality at Specific Molecular Positions
Introducing chirality at a specific position, particularly the C1 carbon, is fundamental to the synthesis of many biologically active isoquinoline alkaloids. nih.govresearchgate.netnih.gov The enantioselective reduction of the C=N double bond of a prochiral 1-substituted-3,4-dihydroisoquinoline is a common and effective strategy to generate this C1 stereocenter. nih.govnih.gov
Several distinct methods have been established for this purpose:
Chiral Hydride Reducing Agents: The use of stoichiometric chiral reducing agents can achieve enantioselective reduction. For example, chiral sodium triacyloxyborohydrides, derived from chiral acids, have been used to reduce 1-substituted-3,4-dihydroisoquinolines with moderate to high enantiomeric excess. researchgate.net
Catalytic Hydrogenation: As discussed previously, hydrogenation using a chiral transition metal catalyst is a highly efficient method. nih.govnih.gov
Chiral Auxiliaries: This strategy involves attaching a chiral auxiliary to the imine nitrogen of the dihydroisoquinoline. The auxiliary directs the stereochemical outcome of a reduction reaction using a standard achiral reducing agent, after which the auxiliary is removed. nih.gov
Enzymatic Catalysis: Biocatalysts, such as enzymes, can offer extremely high levels of stereoselectivity under mild reaction conditions, representing a green chemistry approach to chiral synthesis. nih.govnih.gov
The classical Bischler-Napieralski reaction is frequently used to synthesize the prochiral 1-substituted-3,4-dihydroisoquinoline precursors needed for these enantioselective reduction methods. researchgate.net
Chemical Transformations and Derivatization Strategies
Derivatization at the Nitrogen Atom (N2-position)
The secondary amine functionality within the 5-Methoxy-3,4-dihydroisoquinoline scaffold is a key site for chemical modification. Derivatization at this position can significantly influence the molecule's biological activity and physicochemical properties.
N-Alkylation of 3,4-dihydroisoquinoline (B110456) systems is a fundamental transformation that introduces alkyl groups onto the nitrogen atom, leading to the formation of quaternary isoquinolinium salts. This reaction typically involves the treatment of the parent heterocycle with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. These N-alkylated derivatives are often used as intermediates in the synthesis of more complex molecules. For instance, N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline (B108870) derivatives has been successfully achieved, followed by oxidation to yield N-substituted 3,4-dihydroisoquinolinones. While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity of the dihydroisoquinoline core suggests its susceptibility to similar transformations.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is commonly achieved by reacting the 3,4-dihydroisoquinoline with an acyl chloride or anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. This derivatization is significant as the resulting N-acyl derivatives can exhibit a range of biological activities. The heteroannelation of 3,4-dihydroisoquinoline with 3-acylthiotetronic acids to form new heterocyclic steroid analogues demonstrates a more complex acylation-cyclization cascade. rsc.org
| Reagent Type | General Reactant | Product Type |
| Alkyl Halide | R-X (e.g., CH₃I, PhCH₂Br) | N-Alkyl-5-methoxy-3,4-dihydroisoquinolinium halide |
| Acyl Chloride | RCOCl | N-Acyl-5-methoxy-3,4-dihydroisoquinoline |
| Anhydride | (RCO)₂O | N-Acyl-5-methoxy-3,4-dihydroisoquinoline |
The synthesis of N-substituted benzamide (B126) derivatives represents a specific and important class of N-acylation. This transformation involves the reaction of this compound with a substituted benzoyl chloride. The reactivity of the benzoyl chloride can be modulated by the nature and position of substituents on the aromatic ring.
This derivatization strategy is of significant interest in medicinal chemistry. For example, a series of N-substituted benzamide derivatives based on the Entinostat (MS-275) scaffold have been synthesized and evaluated for their anti-proliferative activity. organic-chemistry.org Although the specific starting material in that study was not this compound, the synthetic methodology is broadly applicable. The general procedure involves the reaction of the amine with the appropriate benzoyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.
| Benzoyl Chloride Derivative | Potential Product Name |
| Benzoyl chloride | N-Benzoyl-5-methoxy-3,4-dihydroisoquinoline |
| 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl)-5-methoxy-3,4-dihydroisoquinoline |
| 4-Methoxybenzoyl chloride | N-(4-Methoxybenzoyl)-5-methoxy-3,4-dihydroisoquinoline |
| 4-Chlorobenzoyl chloride | N-(4-Chlorobenzoyl)-5-methoxy-3,4-dihydroisoquinoline |
The synthesis of these derivatives allows for the systematic exploration of the structure-activity relationship by varying the substituents on the benzoyl moiety.
Advanced Spectroscopic Characterization and Analytical Techniques
Elucidation of Molecular Architecture through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including 5-Methoxy-3,4-dihydroisoquinoline. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of each atom within the molecule.
High-Resolution Proton and Carbon-13 NMR Analysis
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for mapping the carbon-hydrogen framework of this compound.
In a typical ¹H NMR spectrum, the protons of the dihydroisoquinoline core and the methoxy (B1213986) group would resonate at characteristic chemical shifts, influenced by their local electronic environments. For instance, the aromatic protons would appear in the downfield region, while the aliphatic protons of the dihydroisoquinoline ring and the methoxy protons would be found further upfield. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, providing crucial connectivity information.
The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom like oxygen or nitrogen). For example, the carbon of the methoxy group would have a characteristic chemical shift, as would the carbons of the aromatic ring and the dihydroisoquinoline core.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 | 8.0-8.2 | s | - |
| H-6 | 6.8-7.0 | d | 8.0-9.0 |
| H-7 | 7.1-7.3 | t | 7.5-8.5 |
| H-8 | 6.7-6.9 | d | 7.0-8.0 |
| H-3 | 3.6-3.8 | t | 6.0-7.0 |
| H-4 | 2.8-3.0 | t | 6.0-7.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 160-165 |
| C-3 | 45-50 |
| C-4 | 25-30 |
| C-4a | 125-130 |
| C-5 | 155-160 |
| C-6 | 110-115 |
| C-7 | 128-133 |
| C-8 | 115-120 |
| C-8a | 135-140 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To further refine the structural assignment and resolve any ambiguities from one-dimensional spectra, a variety of two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons at C-3 and C-4, confirming their connectivity within the dihydroisoquinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, HMBC could show a correlation between the methoxy protons and the C-5 carbon of the aromatic ring, confirming the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. In the context of this compound, NOESY could reveal spatial proximities between protons on the dihydroisoquinoline ring and the aromatic ring.
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of its molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Analysis
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The analysis of the fragmentation pattern of this ion can provide valuable structural information. For instance, the fragmentation of the protonated this compound might involve the loss of the methoxy group or cleavage of the dihydroisoquinoline ring, and the masses of the resulting fragment ions would be consistent with the proposed structure.
Vibrational Spectroscopy (Fourier-Transform Infrared) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=N stretching vibration: The imine functional group in the dihydroisoquinoline ring would exhibit a characteristic stretching vibration in the region of 1650-1550 cm⁻¹.
C=C stretching vibrations: The aromatic ring would show several characteristic absorptions in the 1600-1450 cm⁻¹ region.
C-O stretching vibration: The methoxy group would display a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ range.
Aromatic C-H bending vibrations: These would appear in the fingerprint region (below 1000 cm⁻¹) and can provide information about the substitution pattern of the aromatic ring.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C=N (Imine) | Stretch | 1650-1550 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O (Methoxy) | Stretch | 1250-1000 |
By combining the detailed information obtained from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved.
Chromatographic Methods for Purity Assessment and Enantiomeric Resolution
Chromatographic techniques are indispensable in the analytical chemistry of this compound, providing robust methods for assessing its purity and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes, each offering distinct advantages in sensitivity, resolution, and applicability.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications
HPLC and GC are fundamental in determining the purity of this compound, identifying and quantifying any impurities that may be present from the synthetic process. These techniques are routinely mentioned in the quality control documentation from commercial suppliers, indicating their central role in ensuring the compound's quality synthinkchemicals.comsynthinkchemicals.com.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a commonly utilized method for the purity assessment of this compound and its derivatives. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For compounds similar in structure, such as 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide, a normal-phase HPLC method has also been successfully developed, highlighting the versatility of HPLC in analyzing this class of compounds googleapis.com.
A typical HPLC method for the purity analysis of a methoxy-substituted dihydroisoquinoline derivative might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifying agent like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector at a wavelength where the isoquinoline (B145761) core exhibits strong absorbance.
Table 1: Illustrative HPLC Parameters for Purity Assessment of a Methoxy-Dihydroisoquinoline Derivative
| Parameter | Value |
| Stationary Phase | C18 silica gel (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. The compound is vaporized and separated in a gaseous mobile phase as it passes through a capillary column containing a stationary phase. Flame Ionization Detection (FID) or Mass Spectrometry (MS) are common detection methods. GC-MS is particularly valuable as it provides structural information about the separated components, aiding in the identification of impurities. While specific GC methods for this compound are not detailed in readily available literature, general methods for related aromatic amines and heterocyclic compounds are well-established.
Table 2: Representative GC-MS Parameters for Analysis of a Dihydroisoquinoline Compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-550 amu |
Pre-column Derivatization Strategies for Chiral Analysis
While direct chiral HPLC is a powerful tool, pre-column derivatization offers an alternative and sometimes more accessible strategy for the enantiomeric resolution of chiral compounds like this compound. This indirect approach involves reacting the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral HPLC column.
For secondary amines like the tetrahydroisoquinoline derivative of this compound, a variety of CDAs are available. These reagents typically target the amino group to form stable diastereomeric adducts. Common classes of CDAs for amines include chiral isothiocyanates, chloroformates, and carboxylic acid chlorides.
A notable example is the use of chiral reagents like 1-(9-fluorenyl)ethyl chloroformate (FLEC) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). The reaction of the secondary amine of the reduced dihydroisoquinoline with a CDA like (S)-(-)-1-(9-fluorenyl)ethyl chloroformate would yield two diastereomeric carbamates. These diastereomers can then be separated by reversed-phase HPLC. The choice of the CDA is crucial and depends on the reactivity of the analyte, the stability of the resulting diastereomers, and the chromatographic conditions.
Table 3: Common Chiral Derivatizing Agents for Secondary Amines
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer |
| (S)-(-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Secondary Amine | Carbamate |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Secondary Amine | Thiourea |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Secondary Amine | Dinitrophenyl derivative |
| (+)- or (-)-Menthyl chloroformate | Secondary Amine | Carbamate |
The derivatization reaction conditions, such as solvent, temperature, and reaction time, must be carefully optimized to ensure complete reaction and to prevent racemization of either the analyte or the CDA. Following derivatization, the resulting diastereomeric mixture is analyzed by HPLC, and the ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original analyte.
Computational Chemistry and Modeling Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a potential drug and its biological target at the molecular level.
In the context of 5-Methoxy-3,4-dihydroisoquinoline derivatives, molecular docking has been employed to investigate their binding modes with specific enzymes. For instance, a study involving 1-cyclohexyl-5-methoxy-3,4-dihydroisoquinoline utilized docking simulations to explore its interaction with human cytochrome P450 2D6 (CYP2D6), an enzyme significant for its role in drug metabolism. nii.ac.jp The docking process for a similar compound, (1S)-45a, which shares structural and pharmacophoric similarities, was performed using the Glide program on Maestro 9.7. nii.ac.jp In these simulations, the binding site was defined around a co-crystallized ligand, and water molecules were explicitly included in the receptor model to enhance the accuracy of the binding pose prediction. nii.ac.jp Such studies are vital for predicting potential drug-drug interactions and for the rational design of derivatives with improved metabolic stability.
The primary goals of molecular docking studies for this compound and its analogs include:
Identifying key amino acid residues in the target's active site that are involved in binding.
Predicting the binding affinity and orientation of the ligand within the active site.
Understanding the structural basis for the observed biological activity.
Guiding the structural modification of the ligand to enhance its binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov For isoquinoline (B145761) derivatives, QSAR studies have successfully correlated various descriptors with specific biological activities.
For example, a 3D-QSAR study on substituted dihydroisoquinoline derivatives as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP) provided valuable insights into the structural requirements for inhibitory potency. researchgate.net Similarly, QSAR models have been developed for isoquinoline derivatives targeting other enzymes, such as AKR1C3, where descriptors related to a molecule's topology, connectivity, and atomic characteristics have been used to predict inhibitory activity. japsonline.com In the development of QSAR models for quinoline (B57606) derivatives as P-glycoprotein inhibitors, a wide range of 2D and 3D descriptors are initially generated to capture the structural diversity of the compounds. nih.gov
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Isoquinoline Analogs
| Descriptor Category | Specific Descriptor Examples | Relevance to Biological Activity |
| Topological | Balaban J index, Kier & Hall connectivity indices | Describes molecular branching and size, which can influence receptor binding. |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy | Relates to the molecule's ability to participate in electrostatic and orbital interactions. uran.ua |
| Steric/Geometrical | Molecular volume, Surface area | Influences how the molecule fits into a binding pocket. uran.ua |
| Thermodynamic | LogP (lipophilicity), Hydration energy | Determines the compound's ability to cross cell membranes and its solubility. uran.ua |
This table is a representative example and not an exhaustive list.
Once a statistically significant correlation is established, the QSAR model can be used to predict the biological activity of new, untested compounds. This predictive power is a cornerstone of modern drug discovery, as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of compounds with known biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation. japsonline.com
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build the QSAR equation. nih.gov
Model Validation: The model's statistical significance and predictive ability are rigorously assessed using techniques like leave-one-out cross-validation and external validation with the test set. nih.gov
QSAR models for isoquinoline derivatives have demonstrated their utility in predicting activities such as antiplasmodial efficacy and enzyme inhibition. japsonline.comnih.gov These models guide medicinal chemists in designing new derivatives with potentially enhanced efficacy.
In Silico Evaluation of Potential Biological Activities
Beyond targeted QSAR and docking studies, a range of in silico tools are used to predict a broader spectrum of potential biological activities for compounds like this compound. These methods often rely on machine learning algorithms trained on large databases of known drug-target interactions and biological activities. nih.gov
Software platforms can predict a compound's activity against various target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. nih.gov For instance, in silico tools can predict whether a molecule is likely to be a kinase inhibitor, which is a common target class for isoquinoline derivatives. nih.gov These predictions are based on the structural similarity of the query molecule to known active compounds.
Furthermore, in silico methods are extensively used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. tandfonline.com This early assessment of a compound's drug-likeness and potential liabilities is crucial for weeding out candidates that are likely to fail in later stages of drug development.
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a key synthetic route involves the Pictet-Spengler reaction to form the core tetrahydroisoquinoline skeleton, which is then oxidized.
Computational studies on the Pictet-Spengler reaction have provided detailed insights into its mechanism. acs.orgnih.gov These studies have elucidated the structures of transition states and intermediates along the reaction pathway, allowing for a quantitative understanding of the reaction's energetics. researchgate.net Key findings from computational studies of the Pictet-Spengler reaction include:
The reaction typically proceeds through the formation of an iminium ion intermediate. nih.gov
The subsequent cyclization step is often the rate-determining step. nih.gov
The role of catalysts, including enzymes (Pictet-Spenglerases), in lowering the activation energy barriers has been rationalized. nih.govdiva-portal.org
By modeling these reaction pathways, chemists can better understand the factors that control the reaction's efficiency and selectivity, leading to the development of improved synthetic methods.
Computational Design Strategies for Novel Derivatives
The insights gained from molecular docking, QSAR, and other computational studies are integrated into strategies for the rational design of novel derivatives of this compound. tandfonline.com The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.
Computational design strategies often involve an iterative cycle:
Design: New derivatives are designed in silico by modifying the parent structure. These modifications can be guided by the SAR (Structure-Activity Relationship) information derived from QSAR models or by analyzing the binding interactions in a docking study.
Prediction: The properties of the designed derivatives, including their biological activity and ADMET profiles, are predicted using the established computational models.
Prioritization: The most promising candidates are selected for chemical synthesis and experimental evaluation.
Feedback: The experimental results are used to refine and improve the computational models, leading to a more effective design cycle.
This approach has been successfully applied to various isoquinoline scaffolds to develop compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties. semanticscholar.orgnih.govresearchgate.netmdpi.com
Table 2: Computationally Guided Design of Isoquinoline Derivatives
| Design Strategy | Computational Tool(s) | Desired Outcome | Example Application Area |
| Structure-Based Design | Molecular Docking | Enhanced binding to the target protein. | Enzyme Inhibitors |
| Ligand-Based Design | QSAR, Pharmacophore Modeling | Improved biological activity based on known active compounds. | GPCR Modulators |
| Scaffold Hopping | Virtual Screening, Shape Similarity | Discovery of novel chemical scaffolds with similar activity. | Lead Discovery |
| ADMET Profiling | In Silico Prediction Tools | Improved drug-like properties (e.g., solubility, metabolic stability). | Drug Candidate Optimization |
This table illustrates general strategies and is not specific to this compound itself.
Biological Activity and Molecular Mechanisms of Action
Neuropharmacological Investigations
The 3,4-dihydroisoquinoline (B110456) scaffold is a key feature in many compounds targeting the central nervous system. The introduction of a methoxy (B1213986) group at the 5-position is known to influence the pharmacological profile, particularly its interaction with various receptors and its effect on neurotransmitter systems.
Interaction with Neurotransmitter Receptors (e.g., Sigma Receptors)
Derivatives of 5-MeO-DHPIQ have shown a notable affinity for sigma (σ) receptors, which are recognized as promising targets for therapeutic interventions in neurological and psychiatric disorders. The sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes are of particular interest.
Table 1: Sigma Receptor Binding Affinities of a Related Isoquinoline (B145761) Derivative
| Compound/Derivative | Target Receptor | Binding Affinity (Ki in nM) |
| 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | σ₁ | 48.4 ± 7.7 |
| σ₂ | 0.59 ± 0.02 |
This data is for a derivative and is presented to illustrate the potential for high-affinity sigma receptor binding within this class of compounds.
Modulation of Neurotransmitter Systems
The interaction of isoquinoline derivatives with sigma receptors can lead to the modulation of various neurotransmitter systems. Sigma receptors are known to influence the release of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506). By acting on these receptors, compounds containing the 5-MeO-DHPIQ scaffold have the potential to alter neurotransmission.
For instance, certain tryptamine (B22526) compounds with a methoxy group have been shown to influence both serotonin and dopamine levels in different brain regions. lookchem.com While these are not direct derivatives, they illustrate the principle that methoxy-substituted heterocyclic compounds can have complex effects on neurotransmitter dynamics.
Effects on Neuronal Activity and Neuroprotective Potential
The broader class of isoquinoline alkaloids has been investigated for its neuroprotective effects. These compounds may exert their protective actions through various mechanisms, including the modulation of intracellular calcium levels and the regulation of cell survival pathways.
A study on a series of 3,4-dihydroisoquinoline compounds demonstrated protective effects against corticosterone-induced damage in PC12 cells, a common in vitro model for neuroprotection studies. The neuroprotective mechanisms identified included the upregulation of glutathione (B108866) (GSH), downregulation of reactive oxygen species (ROS), and modulation of calcium ion concentration and brain-derived neurotrophic factor (BDNF) levels.
Antidepressant-like Activities
The potential for antidepressant effects is a significant area of investigation for compounds containing the 3,4-dihydroisoquinoline nucleus. Preclinical studies using animal models such as the forced swim test (FST) are often employed to screen for antidepressant-like activity.
In one study, a novel 3,4-dihydroisoquinoline derivative, compound 6a-1, was evaluated in the FST. The results showed a significant reduction in the immobility time of rats, which is indicative of an antidepressant-like effect. This effect was comparable to that of known antidepressant drugs, agomelatine (B1665654) and fluoxetine.
Antineoplastic and Cytotoxic Activities
The cytotoxic potential of isoquinoline-based compounds against various cancer cell lines is another active area of research. The 5-methoxy substitution pattern can play a role in the potency and selectivity of these effects.
Apoptosis Induction and Cell Proliferation Inhibition
Many natural and synthetic isoquinoline alkaloids have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). The mechanisms often involve the modulation of key proteins in the apoptotic cascade.
While specific data for 5-MeO-DHPIQ is scarce, a complex derivative incorporating the 5-methoxy-3,4-dihydroisoquinoline moiety has been evaluated for its cytotoxic effects. This derivative exhibited potent activity against the HT-29 human colon carcinoma cell line.
Table 2: Cytotoxic Activity of a this compound Derivative
| Cell Line | IC₅₀ Value (µM) |
| HT-29 (Colon Carcinoma) | 0.02 |
This IC₅₀ value is for the derivative 2-[5-Bromo-3-(this compound-2(1H)-carbonyl)-1H-indol-1-yl]-N-(1-propanoylazetidin-3-yl)acetamide and indicates the potential for high cytotoxic potency.
The induction of apoptosis by such compounds can occur through the intrinsic or extrinsic pathways, often involving the activation of caspases, a family of proteases that execute cell death. For example, studies on other cytotoxic compounds have shown that they can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspase-3 and subsequent cell death.
Cell Cycle Modulation (e.g., G1 Phase Targeting)
The cell cycle is a fundamental process that governs cell proliferation, with checkpoints ensuring the fidelity of cell division. Dysregulation of this cycle is a hallmark of cancer. While direct studies on this compound's effect on cell cycle progression are not extensively documented in the available literature, related methoxy-containing compounds have been shown to induce cell cycle arrest. For instance, some natural flavonoids and synthetic compounds bearing methoxy groups can halt the cell cycle at various phases, thereby inhibiting the growth of cancer cells. medchemexpress.com This suggests that the methoxy-isoquinoline scaffold could be a valuable starting point for designing compounds that target cell cycle checkpoints.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov
Inhibition of Tumor Cell Invasion
The ability of cancer cells to invade surrounding tissues is a critical step in metastasis. Research has focused on identifying agents that can block this process. Studies on derivatives of 3,4-dihydroisoquinoline have shown promise in this area. A notable example is 6,7-dihydroxy-3,4-dihydroisoquinoline, a compound closely related to the 5-methoxy variant. This dihydroxy analog was found to inhibit the in vitro invasion of murine mammary cancer cells. nih.gov Its mechanism is linked to the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, which is crucial for promoting tumor cell survival and metastasis. nih.gov Although this research was conducted on the dihydroxy derivative, it highlights the potential of the 3,4-dihydroisoquinoline scaffold as a backbone for developing novel antimetastatic agents. nih.gov
Enzyme Modulation and Inhibition
The specific modulation of enzyme activity is a cornerstone of modern pharmacology. The 3,4-dihydroisoquinoline nucleus has been identified as a privileged scaffold for designing inhibitors of various key enzymes implicated in disease.
Inhibition of Enzymes (e.g., D-Amino Acid Oxidase, Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of 3,4-dihydroisoquinoline have been investigated for their ability to inhibit several enzymes.
D-Amino Acid Oxidase (DAAO): This enzyme degrades D-amino acids and is a target for treating neurological disorders. mdpi.com A study on derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, which incorporates the dihydroisoquinoline core, assessed their activity as DAAO inhibitors. mdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are primary targets in the management of Alzheimer's disease. The same study that investigated DAAO also tested 3,4-dihydroisoquinoline-3-carboxylic acid derivatives for their ability to inhibit AChE and BuChE. mdpi.com Furthermore, other research has shown that 3,4-dihydroquinazoline derivatives can act as potent BuChE inhibitors. nih.gov
Phosphodiesterase-4 (PDE4) Inhibition
Phosphodiesterase-4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammation and other cellular processes. wikipedia.org Inhibition of PDE4 is a validated strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. wikipedia.orgnih.gov
The 3,4-dihydroisoquinoline scaffold has proven to be a fruitful starting point for developing potent and selective PDE4 inhibitors. Research on 1-phenyl-3,4-dihydroisoquinoline (B1582135) amides and 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has elucidated important structure-activity relationships (SAR). nih.govnih.gov
A key finding is that the presence and position of a methoxy group can significantly enhance inhibitory activity against the PDE4B subtype. nih.govnih.gov For instance, attaching a methoxy group at the para-position of a phenyl ring within the structure was found to be beneficial for PDE4B inhibition. nih.gov
| Compound | Structure Description | PDE4B IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 19 | Tetrahydroisoquinoline derivative with a CF₃O group at the para-position of the phenyl ring. | 0.88 | nih.gov |
| Rolipram | A prototypical PDE4 inhibitor. | - | nih.gov |
These findings underscore the importance of the methoxy-substituted isoquinoline framework in designing selective PDE4 inhibitors. nih.govnih.gov
Mitogen-Activated Protein Kinase (MAPK10) Targeting
Mitogen-activated protein kinase 10 (MAPK10), also known as c-Jun N-terminal kinase 3 (JNK3), is a neuronal-specific kinase implicated in stress-induced apoptosis and neurodegenerative diseases. nih.govmdpi.com Selective inhibition of JNK3 is therefore a significant therapeutic goal.
A series of 1-aryl-3,4-dihydroisoquinoline derivatives have been identified as potent and selective inhibitors of JNK3. nih.govresearchgate.net Structure-activity relationship studies led to the discovery of compounds with high potency and significant selectivity over other kinases.
| Compound | JNK3 pIC₅₀ | Selectivity vs. JNK2 | Selectivity vs. JNK1 | Reference |
|---|---|---|---|---|
| Compound 20 | 7.3 | 10-fold | 1000-fold | nih.gov |
| Compound 24 | 6.9 | 10-fold | 1000-fold | nih.gov |
The research demonstrated that the 3,4-dihydroisoquinoline scaffold can be effectively utilized to create inhibitors that selectively target the JNK3 isoform within the MAPK family, offering a promising avenue for the development of new neuroprotective agents. nih.gov
Antimicrobial Properties
Research into the antitubercular properties of the broader tetrahydroisoquinoline class, a structure closely related to dihydroisoquinolines, has been conducted. These compounds are being explored as potential inhibitors of Mycobacterium tuberculosis (M. tb).
One study focused on the synthesis and structure-activity relationships of N-substituted 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tb and its ATP synthase enzyme. Within this research, a complex derivative, 5-Methoxy-N-(5-(4-methoxyphenyl)pyridin-2-yl)-8-(4-methylpiperazin-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, was synthesized, demonstrating that the 5-methoxy-dihydroisoquinoline scaffold is a subject of chemical exploration in the development of new anti-TB agents. The study noted that large substituents at the 5-position of the tetrahydroquinoline ring were generally well-tolerated in terms of bioactivity.
Another study identified that certain 1-substituted tetrahydroisoquinolines inhibit the growth of M. tuberculosis H37Rv by targeting the ATP-dependent MurE ligase, an essential enzyme in the biosynthesis of the bacterial cell wall peptidoglycan. While this study did not specifically test the 5-methoxy variant, it highlights a potential mechanism of action for this class of compounds against M. tb.
Antimalarial Activity: The antimalarial potential of tetrahydroquinolines, the reduced form of dihydroisoquinolines, has been investigated. In a study exploring the structure-activity relationship of a specific tetrahydroquinoline antimalarial "hit" compound from the Medicines for Malaria Venture's Pathogen Box, modifications were made at various positions on the molecule. The research found that introducing a methoxy group at the 5-position of the tetrahydroquinoline ring resulted in decreased antimalarial activity against Plasmodium falciparum when compared to the unsubstituted parent compound.
Table 1: Effect of 5-Position Substitution on Antimalarial Activity of a Tetrahydroquinoline Scaffold
| Compound Entry | R3 Substitution (Position 5) | Antimalarial Activity Note |
|---|---|---|
| 2 | -H (unsubstituted) | Active parent compound |
| 26 | -OCH3 (methoxy) | Decreased activity |
| 17 | -Cl (chloro) | Increased activity |
This table is a simplified representation based on findings for a specific tetrahydroquinoline series.
Antifungal Activity: While several reviews indicate that various isoquinoline alkaloids possess antifungal properties against a range of fungal species, including Candida albicans and Cryptococcus neoformans benthamdirect.comnih.govnih.gov, no specific data on the antifungal activity of this compound was found in the reviewed literature.
Free-Radical Scavenging Activity
No studies specifically evaluating the free-radical scavenging activity of this compound, for instance through a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, were identified in the reviewed scientific literature. General studies have confirmed the hydroxyl radical scavenging properties of other isoquinoline alkaloids, linking this effect to the presence of specific functional groups like hydroxyl and methylenedioxy moieties, which are absent in this compound nih.gov.
Structure Activity Relationship Sar Studies and Pharmacophore Development
Impact of Substitution Patterns on Biological Activity
The biological effects of 5-methoxy-3,4-dihydroisoquinoline derivatives are highly sensitive to the nature and placement of substituents on the molecule. Researchers have systematically altered the substitution patterns to probe the structural requirements for optimal target interaction and efficacy.
The methoxy (B1213986) group, a common substituent in natural products and medicinal chemistry, significantly impacts a molecule's properties, including its binding to biological targets, physicochemical characteristics, and metabolic stability. nih.gov In the context of the dihydroisoquinoline scaffold, the position and number of methoxy groups are critical determinants of activity.
While the 5-methoxy substitution is a key feature, many potent biological activities arise from a dimethoxy substitution pattern, particularly at the C6 and C7 positions. For instance, in the development of antagonists for the lysophosphatidic acid receptor 5 (LPA5), methoxy groups at both the C6 and C7 positions of an isoquinolone core were found to be essential for activity. organic-chemistry.org Similarly, 6,7-dimethoxy-substituted 3,4-dihydroisoquinolines were investigated as precursors for chiral alkaloids, where this substitution pattern was crucial for achieving high conversion rates in asymmetric hydrogenation reactions. mdpi.com The prevalence of the 6,7-dimethoxy motif in P-glycoprotein (P-gp) modulators also underscores its importance for biological interaction. nih.gov
The dihydroisoquinoline ring offers multiple positions for substitution, each providing a vector for modifying the compound's interaction with its target.
C1 Position: This is one of the most frequently modified positions. The introduction of substituents at C1 is a key step in the synthesis of a vast array of isoquinoline (B145761) alkaloids. epo.orgmdpi.com Studies on 1,3-disubstituted 3,4-dihydroisoquinolines have shown that the nature of the C1 substituent significantly affects biological activity, such as spasmolytic properties. For example, substituting the C1 position with groups like a 2-chlorophenyl or a benzyl (B1604629) group results in compounds with notable smooth muscle relaxant activity. epa.govnih.gov
C3 Position: The C3 position has also been a target for modification. In studies of 1,3-disubstituted analogs, an isopropyl group at the C3 position was used to probe spasmolytic activity. epa.gov Furthermore, the introduction of a carboxylic acid group at C3, creating 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, has been explored to generate compounds with free-radical scavenging and enzyme inhibitory activities. nih.gov
C4 Position: While less commonly discussed for the dihydroisoquinoline scaffold in the provided sources, studies on related fully aromatic isoquinolines have shown that C4 substitution can yield compounds with significant cytotoxicity against cancer cell lines. Current time information in Bangalore, IN. This suggests that the C4 position is a viable point for modification to alter biological outcomes.
C5, C6, C7, and C8 Positions: These positions on the benzo ring are critical for modulating activity. As discussed, C6 and C7 are often substituted with methoxy groups, which are considered essential for certain activities like LPA5 antagonism and P-gp modulation. organic-chemistry.orgnih.gov In a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, large substituents such as a benzyl group at the C5-position were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the C8-position. nih.gov
The following table summarizes the observed impact of substitutions at various positions on the dihydroisoquinoline core and related scaffolds.
| Ring Position | Substituent Type | Resulting Biological Activity/Observation | Reference |
| C1 | Aryl (e.g., 2-chlorophenyl), Benzyl | Spasmolytic activity | epa.govnih.gov |
| C3 | Isopropyl, Carboxylic Acid | Spasmolytic activity, Radical scavenging, Enzyme inhibition | nih.govepa.gov |
| C4 | Unsaturated amides (on isoquinoline) | Cytotoxicity in cancer cell lines | Current time information in Bangalore, IN. |
| C5 | Benzyl (on tetrahydroisoquinoline) | Tolerated for antitubercular activity | nih.gov |
| C6 & C7 | Dimethoxy | Essential for LPA5 antagonism, P-gp modulation | organic-chemistry.orgnih.gov |
| C8 | N-methylpiperazine (on tetrahydroisoquinoline) | Preferred for antitubercular activity | nih.gov |
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its ability to bind to a specific, chiral biological target like a receptor or enzyme. For 3,4-dihydroisoquinoline (B110456) derivatives, a chiral center can be introduced at several positions, most notably at C1 and C3.
The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a widely studied method to introduce chirality at the C1 position, leading to the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. epo.orgmdpi.com The biological activities of these resulting enantiomers can differ significantly. For example, in the asymmetric transfer hydrogenation of 1-aryl substituted 3,4-dihydroisoquinolines, different chiral metal catalysts were used to produce specific enantiomers with varying enantiomeric excess (ee), highlighting the focus on obtaining stereochemically pure compounds for biological evaluation. mdpi.com The two enantiomers of a chiral drug can exhibit differences in potency, selectivity, metabolism, and toxicity.
Stereoselectivity is also relevant at other positions. In one study, the synthesis of a β-lactam derivative of dihydroisoquinoline using a [2+2] cycloaddition reaction involving the C3-C4 bond was noted to be highly stereoselective, resulting in the formation of a specific trans stereoisomer. nih.gov This demonstrates that the stereochemical configuration at multiple sites within the scaffold can be controlled and is considered a critical factor in the design of new derivatives.
Scaffold Modification and Linker Region Analysis
Beyond simple substitution, modifications to the core scaffold and the introduction of linker regions are key strategies in drug development. For the 3,4-dihydroisoquinoline framework, this often involves derivatization at the N2 position.
Recent research has led to the discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the stimulator of interferon genes (STING) protein, which are being investigated as anti-inflammatory agents. epo.org In this case, the core scaffold is modified at the nitrogen to form a carboxamide, which then connects to other chemical moieties.
The analysis of linker regions is particularly important when the dihydroisoquinoline scaffold is used as a building block to be connected to another pharmacophore. In the development of antitubercular agents based on the related tetrahydroisoquinoline scaffold, the nature of the linker connecting the core to a side chain was shown to be critical. nih.gov Different linkers were evaluated, demonstrating varied efficacy.
| Linker Type | Efficacy in Antitubercular Tetrahydroisoquinolines | Reference |
| –CH₂– | Effective | nih.gov |
| –CONH– | Effective | nih.gov |
| –CO– | Less Effective | nih.gov |
| –COCH₂– | Less Effective | nih.gov |
This analysis reveals that flexible linkers like a single methylene (B1212753) group or hydrogen-bond-capable linkers like an amide are preferred over more rigid ketone-based linkers for this specific biological target. nih.gov
Development of Pharmacophore Models for Specific Biological Targets
A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The development of such models is a crucial step in rational drug design and virtual screening.
Based on the SAR data for this compound and its analogs, a hypothetical pharmacophore model for a given target can be constructed. For example, a model for a target recognizing 6,7-dimethoxy-1-aryl-3,4-dihydroisoquinoline analogs might include:
Two Hydrogen Bond Acceptor Features: Corresponding to the oxygen atoms of the methoxy groups at C6 and C7.
A Hydrophobic/Aromatic Feature: Representing the substituted aryl ring at the C1 position.
An additional Hydrophobic Feature: Representing the dihydro- part of the isoquinoline ring.
A Positive Ionizable Feature: The nitrogen atom at position 2 could be protonated at physiological pH, allowing for a potential ionic interaction.
The process involves identifying the most active compounds in a series, aligning them, and abstracting the common chemical features responsible for their activity. This model can then be used to screen large chemical databases to find new, structurally diverse compounds that fit the model and are therefore likely to be active. epa.gov While a specific, validated pharmacophore model for a this compound derivative was not detailed in the provided search results, the rich SAR data available for this class of compounds provides a strong foundation for its creation and application in discovering novel therapeutic agents.
Applications As a Chemical Scaffold in Medicinal Chemistry Research
Precursor in the Synthesis of Complex Bioactive Molecules
The 3,4-dihydroisoquinoline (B110456) core, particularly with a methoxy (B1213986) substituent at the 5-position, is a privileged scaffold in the synthesis of various biologically active compounds. mdpi.commdpi.com This structural unit is frequently employed as a key intermediate in the construction of more complex molecular frameworks that exhibit potent pharmacological properties. The Bischler-Napieralski reaction is a classical and widely used method for the synthesis of 3,4-dihydroisoquinoline derivatives. rsc.orgorganic-chemistry.org This reaction typically involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent. rsc.org The presence of an electron-donating group, such as a methoxy group, on the phenyl ring facilitates this cyclization process. rsc.org
One notable application of this scaffold is in the development of tubulin polymerization inhibitors . These agents interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, making them attractive targets for anticancer drug development. nih.govnih.gov For instance, derivatives of 5,6-dihydroindolo[2,1-a]isoquinoline, which can be synthesized from 3,4-dihydroisoquinoline precursors, have been investigated for their ability to inhibit tubulin polymerization and their cytostatic activity in human breast cancer cell lines. nih.gov
Another significant area of research is the synthesis of KRAS inhibitors . Mutations in the KRAS gene are among the most common drivers of cancer. google.com The development of inhibitors targeting specific KRAS mutations, such as G12C, is a major focus in oncology research. rsc.orgnih.gov The 3,4-dihydroisoquinoline scaffold has been utilized as a building block in the synthesis of novel KRAS G12C inhibitors. google.comrsc.orgnih.gov For example, a multi-step synthesis to produce a key intermediate for a KRAS G12C inhibitor involves the construction of a substituted quinazoline (B50416) ring system where a dihydroisoquinoline-like precursor could conceptually be employed. researchgate.net
Lead Compound Identification and Optimization in Drug Discovery
The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic profile. The 5-Methoxy-3,4-dihydroisoquinoline scaffold serves as an excellent starting point for lead compound identification and subsequent optimization. rsc.org Medicinal chemists can systematically modify the core structure to improve its drug-like properties.
Structure-activity relationship (SAR) studies are crucial in this optimization process. By synthesizing and testing a series of related compounds, researchers can determine which structural features are essential for biological activity. For example, in the development of tubulin inhibitors, scaffold hopping from a known lead compound led to the optimization of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones, highlighting the importance of the methoxy group on the phenyl ring for antitumor activity. nih.govnih.gov While this example does not directly use a this compound, the principles of optimizing methoxy-substituted heterocyclic scaffolds are transferable.
In another instance, the optimization of 3,5-dimethylisoxazole (B1293586) derivatives as potent bromodomain ligands involved structure-guided design to enhance their affinity. nih.gov This highlights a common strategy in lead optimization where a core scaffold is systematically modified to improve its interaction with the biological target.
The following table provides examples of how the 3,4-dihydroisoquinoline scaffold has been modified to generate compounds with therapeutic potential.
| Scaffold/Derivative | Target/Activity | Key Findings |
| 5,6-Dihydroindolo[2,1-a]isoquinoline Derivatives | Tubulin Polymerization Inhibition | Hydroxy derivatives showed direct inhibition, while methoxy derivatives exhibited cytostatic activity in cancer cells. nih.gov |
| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones | Tubulin Polymerization Inhibition | The methoxy group on the phenyl ring was found to be necessary for antitumor activity. nih.govnih.gov |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP Inhibition | Introduction of a carboxamide at the 4-position led to potent PARP1 inhibitors. nih.gov |
| 3,4-Dihydroisoquinoline-3-carboxylic Acid Derivatives | Free-Radical Scavenging, Enzyme Inhibition | Showed radical scavenging capabilities and moderate inhibitory activities against DAAO, AChE, and BuChE. mdpi.com |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. nih.gov They are invaluable tools for studying biological processes and for validating new drug targets. The this compound scaffold can be adapted for the development of such probes.
A key application in this area is the creation of radiolabeled ligands for positron emission tomography (PET) imaging. By incorporating a positron-emitting isotope, such as carbon-11, into the structure of a molecule, researchers can visualize and quantify the distribution of a specific target in living organisms. For example, a radiolabeled derivative, 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, has been investigated as a potential PET tracer for the enzyme poly(ADP-ribose) synthetase (PARS), which is involved in DNA repair.
The development of high-quality chemical probes requires molecules with high potency and selectivity for their intended target. nih.gov The principles of lead optimization, as discussed previously, are directly applicable to the refinement of chemical probes to ensure they accurately report on the biology of their target without confounding off-target effects.
Potential in Agrochemical Research
While the 3,4-dihydroisoquinoline scaffold is well-established in medicinal chemistry, its application in agrochemical research appears to be significantly less explored. A comprehensive search of scientific literature and patent databases did not yield specific examples or dedicated research programs focused on the use of this compound or its close derivatives for the development of pesticides, herbicides, or other agricultural products.
However, the broad biological activities exhibited by 3,4-dihydroisoquinoline derivatives, such as antibacterial and antifungal properties, suggest a theoretical potential for their investigation in an agrochemical context. mdpi.com Many molecular scaffolds are shared between pharmaceutical and agrochemical research, as the biological targets can sometimes be analogous. Future research may explore the utility of this versatile scaffold in addressing challenges in agriculture.
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-3,4-dihydroisoquinoline, and how do reaction conditions influence yields?
The synthesis of this compound derivatives can be achieved via:
- Ring expansion reactions : A one-pot method using 3,4-dihydroisoquinoline pseudo bases as precursors under mild conditions (e.g., THF, room temperature) .
- Aza-Friedel-Crafts reactions : Solvent-free reactions with naphthols, yielding functionalized dihydroisoquinolines with moderate to high regioselectivity .
- Aza-Henry reactions : Nitromethane as a nucleophile under ambient conditions, followed by in situ acylation/alkylation to stabilize products. Excess nitromethane (≥3 equiv.) improves yields .
Key factors : Solvent choice, stoichiometry of nitromethane, and derivatization steps significantly impact product stability and purity.
Q. How should researchers characterize this compound derivatives?
Standard characterization includes:
- Chromatography : GC or HPLC for purity assessment (≥97.5% purity achievable via GC) .
- Spectroscopy : H/C NMR for structural confirmation (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in dihydroisoquinoline core).
- Physical properties : Melting point (187–191°C for hydrochloride salts) and solubility (soluble in hot water, chloroform, methanol) .
Method validation : Cross-reference with pharmacopeial standards (USP/EP) for analytical method development .
Q. What safety precautions are critical when handling this compound?
- Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
- Protective measures : Use gloves (EN374 standard), eye protection, and work in fume hoods. Store sealed at room temperature .
- Waste disposal : Decontaminate contaminated clothing as hazardous waste .
Advanced Research Questions
Q. How do methoxy substituents influence enantioselectivity in asymmetric transfer hydrogenation (ATH) of this compound?
Methoxy groups enhance reaction rates and enantioselectivity in ATH due to:
- Electronic effects : Methoxy substituents increase electron density on the C=N bond, favoring interactions with Ru catalysts (e.g., [Ru(η-arene)(diamine)] complexes) .
- Steric effects : Positional isomerism (6- vs. 7-methoxy) alters transition-state geometry. Computational studies (Mulliken charge analysis) show 7-methoxy derivatives enable dual CH/π interactions with mesitylene or p-cymene ligands, improving enantiomeric excess (e-values >90%) .
Optimization tip : Use catalysts with bulky η-arene ligands (e.g., mesitylene) for higher stereocontrol .
Q. What strategies resolve contradictions in reactivity data for dihydroisoquinoline derivatives?
Discrepancies in reaction outcomes (e.g., rate variations in ATH) arise from:
- Substituent positioning : 6-Methoxy vs. 7-methoxy groups lead to divergent charge distributions on the C=N bond, validated via Bader charge analysis .
- Catalyst-substrate mismatch : Test multiple catalysts (e.g., benzene vs. hexamethylbenzene ligands) to identify optimal pairs for specific substrates .
Experimental design : Pair kinetic studies with DFT calculations to rationalize unexpected results .
Q. How can computational modeling guide the design of this compound-based drug candidates?
- Transition-state modeling : Predict enantioselectivity trends in ATH by analyzing catalyst-substrate interactions (e.g., CH/π interactions in Reissert-like compounds) .
- Solubility prediction : Use COSMO-RS simulations to optimize solvent systems for derivatives with poor aqueous solubility .
Case study : Molecular docking of 6,7-dimethoxy analogs into tetrabenazine targets (VMAT2) informed ANDA-compliant reference standard development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
